molecular formula C13H26O2 B8588452 2-Propylheptyl glycidyl ether CAS No. 679423-38-2

2-Propylheptyl glycidyl ether

Cat. No. B8588452
M. Wt: 214.34 g/mol
InChI Key: RCBZNUVPIKHRRL-UHFFFAOYSA-N
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Patent
US07557076B2

Procedure details

To a flame dried, 500 mL round bottomed flask equipped with an addition funnel charged with epichlorohydrin (15.62 gm., 0.17 moles), is added 2-propylheptanol (Pfaltz & Bauer, Inc., 172 E. Aurora Street, Waterbury Conn., 06708, USA) (20 gm., 0.127 moles) and stannic chloride (0.20 gm., 0.001 moles). The reaction is kept under an argon atmosphere and warmed to 90° C. using an oil bath. Epichlorohydrin is dripped into the stirring solution over 60 minutes followed by stirring at 90° C. for 18 hours. The reaction is fitted with a vacuum distillation head and 1-chloro-3-(2-propyl-heptyloxy)-propan-2-ol is distilled at a temperature range of 90° C.→95° C. under 0.2 mm Hg. Wt.=22.1 gm. The 1-chloro-3-(2-propyl-heptyloxy)-propan-2-ol (5.0 gm., 0.020 moles) is dissolved in tetrahydrofuran (50 mL) and stirred at RT under an argon atmosphere. To the stirring solution is added potassium tert-butoxide (2.52 gm., 0.022 moles) and the suspension is stirred at RT for 18 hours. The reaction is then evaporated to dryness, residue dissolved in hexanes and washed with water (100 mL). The hexanes phase is separated, dried with Na2SO4, filtered and evaporated to dryness to yield the crude 2-propylheptyl glycidyl ether, which can be further purified by vacuum distillation.
Quantity
15.62 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
stannic chloride
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-chloro-3-(2-propyl-heptyloxy)-propan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-chloro-3-(2-propyl-heptyloxy)-propan-2-ol
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
2.52 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(C1OC1)Cl.C(C(CCCCC)CO)CC.Cl[CH2:18][CH:19]([OH:32])[CH2:20][O:21][CH2:22][CH:23]([CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].CC(C)([O-])C.[K+]>O1CCCC1>[CH2:20]([O:21][CH2:22][CH:23]([CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[CH:19]1[O:32][CH2:18]1 |f:3.4|

Inputs

Step One
Name
Quantity
15.62 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(CC)C(CO)CCCCC
Name
stannic chloride
Quantity
0.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Four
Name
1-chloro-3-(2-propyl-heptyloxy)-propan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(COCC(CCCCC)CCC)O
Step Five
Name
1-chloro-3-(2-propyl-heptyloxy)-propan-2-ol
Quantity
5 g
Type
reactant
Smiles
ClCC(COCC(CCCCC)CCC)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
2.52 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
by stirring at 90° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame dried
CUSTOM
Type
CUSTOM
Details
500 mL round bottomed flask equipped with an addition funnel
DISTILLATION
Type
DISTILLATION
Details
is distilled at a temperature range of 90° C.→95° C. under 0.2 mm Hg
STIRRING
Type
STIRRING
Details
stirred at RT under an argon atmosphere
STIRRING
Type
STIRRING
Details
the suspension is stirred at RT for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction is then evaporated to dryness, residue
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hexanes
WASH
Type
WASH
Details
washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
The hexanes phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1CO1)OCC(CCCCC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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